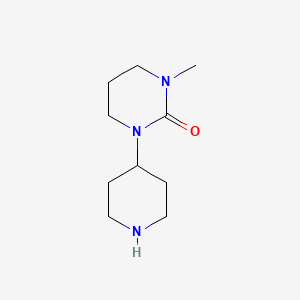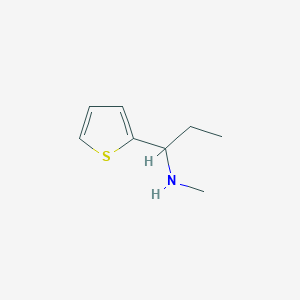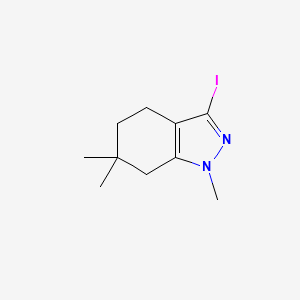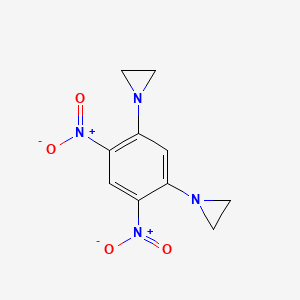
N,N-bis(2-bromoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-bromoethyl)benzamide is an organic compound with the molecular formula C11H13Br2NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two 2-bromoethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-bis(2-bromoethyl)benzamide can be synthesized through the reaction of benzamide with 2-bromoethylamine hydrobromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(2-bromoethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of N,N-bis(2-bromoethyl)benzoic acid.
Reduction: Formation of N,N-bis(2-bromoethyl)benzylamine.
Aplicaciones Científicas De Investigación
N,N-bis(2-bromoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-bis(2-bromoethyl)benzamide involves its ability to interact with nucleophiles due to the presence of reactive bromine atoms. These interactions can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2-bromoethyl)benzamide: A related compound with one 2-bromoethyl group instead of two.
N,N-bis(2-chloroethyl)benzamide: Similar structure but with chlorine atoms instead of bromine.
N,N-bis(2-iodoethyl)benzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness: N,N-bis(2-bromoethyl)benzamide is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic and medicinal applications .
Propiedades
Número CAS |
91335-65-8 |
|---|---|
Fórmula molecular |
C11H13Br2NO |
Peso molecular |
335.03 g/mol |
Nombre IUPAC |
N,N-bis(2-bromoethyl)benzamide |
InChI |
InChI=1S/C11H13Br2NO/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
CXOJZJCGSKPJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


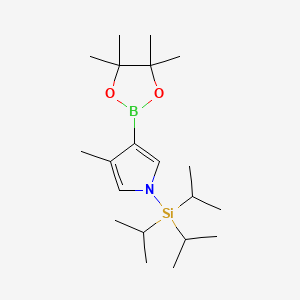
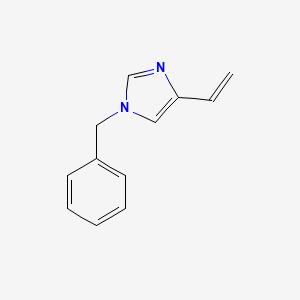
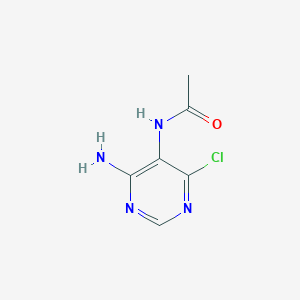

![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)

